molecular formula C7H4Cl2O3 B8483821 3,4-Dichloro-5-hydroxybenzoic acid

3,4-Dichloro-5-hydroxybenzoic acid

Cat. No. B8483821
M. Wt: 207.01 g/mol
InChI Key: LVFSEVVQHBJLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichloro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

3,4-dichloro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)

InChI Key

LVFSEVVQHBJLQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3,4-dichloro-5-methoxybenzoate (5) (518 mg, 2.34 mmol) was suspended in DCM (10 mL) under a reflux condenser fitted with a CaCl2 drying tube. BBr3 (554 μL, 5.86 mmol) was added and the reaction mixture was stirred at RT for 15 h. The reaction mixture was cautiously poured in to iced water (20 mL) and the mixture stirred for 10 min. The product was extracted with EtOAc (50 mL), then the organic solution was washed with brine (2×50 mL) and dried over MgSO4 and filtered. The solvent was removed in vacuo and the residue purified by silica gel chromatogrpahy (40 g, 0-100% EtOAc in isohexane) to afford 3,4-dichloro-5-hydroxybenzoic acid (6) (260 mg, 51% yield) as a white solid: m/z 205 [M−H]− (ES−).
Name
Methyl 3,4-dichloro-5-methoxybenzoate
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
554 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dichloro-5-methoxyphthalic acid (17.5 g., 0.066 mole) is mixed with pyridine hydrochloride (120 g.). The mixture is heated at 180° C. for one hour and then poured into water (1 l.). The solid that separates melts at 211°-212..5° C. and is used without purification in the next step.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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